molecular formula C9H14N2O B1396376 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole CAS No. 92939-32-7

4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole

Cat. No. B1396376
CAS RN: 92939-32-7
M. Wt: 166.22 g/mol
InChI Key: FKRQNABYJJVSIN-UHFFFAOYSA-N
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Description

4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole (TMF) is an organic compound belonging to a class of compounds known as furopyridines. This class of compounds is characterized by a fused five-membered ring system consisting of a furan ring and a pyridine ring. TMF has a broad range of applications in the pharmaceutical and agricultural industries, as well as in the field of scientific research.

Scientific Research Applications

Chemical Transformations and Synthesis

  • The dihydropyrazole ring in related compounds undergoes oxidative and hydrolytic transformations. For example, reactions of 3a,4,6,6a-tetrahydro-3H-furo[3,4-c]pyrazol-6-one with chlorine and bromine produce 2,6-dihydro-4H-furo[3,4-c]pyrazol-6-one hydrohalides. These reactions involve oxidation of the dihydropyrazole ring to pyrazole and opening of the lactone ring (Tyukhteneva & Badovskaya, 2002).

Synthesis and Bioactivity

  • Furo[3,4-c]pyrazole and its derivatives have been synthesized through various strategies, showing biological and pharmacological properties such as anticancer, antibacterial, antifungal, and antimicrobial activities (Olyaei & Sadeghpour, 2020).

Novel Fused Compound Synthesis

  • A novel and efficient synthesis method for fused dihydro-1H-furo[2,3-c]pyrazole has been developed. This synthesis is diastereoselective and involves a one-pot four-component reaction, significant for its low cost, short reaction time, and excellent yield, making it valuable for academic research and practical applications (Tangeti, 2019).

Development of Furo[3,4-e]pyrazolo[3,4-b]pyridine Derivatives

  • A series of furo[3,4-e]pyrazolo[3,4-b]pyridine analogues were synthesized using a green and efficient method, which is important for its environmental friendliness and economical approach (Shi et al., 2008).

properties

IUPAC Name

4,4,6,6-tetramethyl-1H-furo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8(2)6-5-10-11-7(6)9(3,4)12-8/h5H,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRQNABYJJVSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(O1)(C)C)NN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole
Reactant of Route 2
Reactant of Route 2
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole
Reactant of Route 3
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole
Reactant of Route 4
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole
Reactant of Route 5
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole
Reactant of Route 6
4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole

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